molecular formula C7H7ClN2O B13504306 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one

Cat. No.: B13504306
M. Wt: 170.59 g/mol
InChI Key: PCQFZMNWMHNQBR-UHFFFAOYSA-N
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Description

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one is a pyridine derivative featuring an acetyl group at position 3, a chlorine atom at position 2, and an amino group at position 6 of the pyridine ring. The amino and chloro substituents enhance its reactivity and ability to participate in hydrogen bonding or coordination chemistry, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(6-amino-2-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-6(9)10-7(5)8/h2-3H,1H3,(H2,9,10)

InChI Key

PCQFZMNWMHNQBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)N)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Chloronicotinaldehyde : A common starting material due to the chlorine substituent at the 2-position and the aldehyde at the 3-position, which can be converted to the ethanone group.
  • 6-Aminopyridine derivatives : Used to introduce the amino group at the 6-position via substitution reactions.

Typical Synthetic Route

A representative synthetic pathway includes:

  • Amination of 2-chloronicotinaldehyde : The aldehyde is treated with an appropriate amine source under controlled conditions to substitute the hydrogen at the 6-position with an amino group. This can be achieved by nucleophilic aromatic substitution or reductive amination methods.

  • Conversion of the aldehyde to ethanone : The aldehyde group at the 3-position is oxidized or transformed into the corresponding ethanone (acetyl) group. This can be done via oxidation followed by acetylation or by direct acylation methods.

  • Purification and characterization : The crude product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity. Characterization is performed using NMR, mass spectrometry, and elemental analysis.

Reaction Parameters

  • Solvents : Common solvents include ethanol, acetic acid, dimethyl sulfoxide (DMSO), and organic solvents like dichloromethane or tetrahydrofuran.
  • Catalysts and reagents : Palladium catalysts may be employed for substitution reactions; sodium carbonate or other bases facilitate deprotonation steps.
  • Temperature and time : Reactions are typically carried out at room temperature to moderate heating (25–70°C) for several hours to overnight to ensure complete conversion.

Data Table: Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Catalysts Conditions Product Intermediate
1 Amination 2-Chloronicotinaldehyde Amine source (e.g., NH3) Ethanol, AcOH, 25-50°C 6-Amino-2-chloronicotinaldehyde
2 Conversion to ethanone 6-Amino-2-chloronicotinaldehyde Oxidizing agent or acetyl chloride Room temp to 70°C, base 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one
3 Purification Crude product HPLC or column chromatography Ambient Pure target compound

Analytical and Purification Techniques

Research Findings and Optimization

  • Optimization of reaction parameters such as solvent choice, temperature, and reagent concentration significantly affects yield and purity.
  • The use of palladium-catalyzed amination reactions has been shown to improve regioselectivity and reduce side products.
  • Advanced purification methods like preparative HPLC enable isolation of the compound with high purity (>98%).
  • Stability studies indicate that the compound should be stored at low temperatures (2–8°C) to prevent degradation, with solutions preferably prepared fresh or stored at -20°C for short durations.

Summary of Chemical Properties Relevant to Preparation

Property Value
Molecular Formula C7H7ClN2O
Molecular Weight 170.6 g/mol
Solubility Soluble in DMSO, ethanol; limited in water
Storage Conditions 2–8°C for solids; -20°C for solutions
Stability Stable under inert atmosphere; sensitive to prolonged heating

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and chlorine groups in the compound allow it to bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The amino group in the target compound distinguishes it from analogs like 1-(5,6-dichloropyridin-3-yl)ethan-1-one, which lacks hydrogen-bonding capacity but exhibits stronger electrophilicity due to dual chloro groups .
  • Complexity: Compounds such as 1-(3-Amino-6-(5-chlorothiophen-2-yl)-4-pyridinyl)ethan-1-one () incorporate fused heterocyclic systems, enhancing their stability and binding affinity in biological systems .
  • Lipophilicity: Methyl and aryl substituents (e.g., in and ) improve membrane permeability, critical for agrochemical applications, but may reduce aqueous solubility compared to the amino-substituted target compound .

Physicochemical and Reactivity Profiles

  • Reactivity : The acetyl group in all analogs facilitates nucleophilic addition or condensation reactions. For example, and highlight reactions with hydrazides to form hydrazone derivatives .
  • Stability: Dichloro derivatives () are more resistant to oxidative degradation than amino-substituted compounds, which may undergo oxidation at the NH₂ group .

Biological Activity

1-(6-Amino-2-chloropyridin-3-yl)ethan-1-one, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article provides an overview of its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of chloropyridine derivatives, characterized by the presence of an amino group and a chlorine atom on the pyridine ring. Its molecular formula is C7H8ClN2OC_7H_8ClN_2O, which contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism appears to involve interference with bacterial metabolic processes, although specific pathways are still under investigation.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research . Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, particularly those associated with liver and breast cancers.

Cancer Cell Line IC50 (µM)
HepG210
MCF-715

The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is under exploration, with initial results suggesting a potential role in inhibiting tumor growth.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific enzymes and receptors within biological systems, modulating their activity:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : It may bind to cellular receptors, altering signaling pathways that control cell growth and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at PMC assessed the efficacy of several chloropyridine derivatives against common bacterial pathogens. The results demonstrated that this compound had significant antimicrobial effects compared to standard antibiotics.
  • Anticancer Research : Another investigation highlighted its effects on HepG2 liver cancer cells, revealing that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for liver cancer.

Q & A

Basic Research Question

  • HPLC-MS : Quantifies purity (>98%) and detects impurities (e.g., unreacted amine or aldehyde). Use a C18 column with acetonitrile/water (70:30) mobile phase.
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals characteristic peaks: δ 8.2 ppm (pyridine-H), δ 2.5 ppm (CH₃CO), and δ 5.1 ppm (NH₂). ¹³C NMR confirms carbonyl (δ 205 ppm) and aromatic carbons.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 200°C .

How does the chloropyridine moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The electron-withdrawing chlorine atom at the 2-position of the pyridine ring activates the 3- and 6-positions for nucleophilic attack. For example, in Suzuki-Miyaura couplings, the 6-amino group directs palladium catalysts to the 3-chloro site, enabling aryl boronic acid coupling (yields: 60–80%). Computational studies (DFT at B3LYP/6-31G*) show a lowered LUMO energy (-1.8 eV) at the chloro site, facilitating electron transfer . Competing pathways (e.g., hydrolysis) are minimized by using anhydrous DMF and low temperatures (0–5°C).

What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

Advanced Research Question
Scale-up introduces challenges like heat dissipation and mixing efficiency. Continuous flow reactors improve reproducibility by ensuring precise control of residence time (2–5 min) and temperature (30°C) . However, purification becomes critical: centrifugal partition chromatography (CPC) outperforms traditional column chromatography for large batches, reducing solvent use by 40%. Impurity profiling via LC-HRMS identifies byproducts (e.g., dimerization at >50°C), guiding process optimization.

How does the amino group at the 6-position affect the compound’s hydrogen-bonding interactions in crystal packing?

Advanced Research Question
The 6-amino group forms N–H⋯O and N–H⋯Cl hydrogen bonds (2.8–3.2 Å) with adjacent molecules, stabilizing the crystal lattice. Hirshfeld surface analysis (CrystalExplorer) reveals that H-bonding contributes 35–40% of intermolecular interactions, while Cl⋯π interactions (3.4 Å) account for 15% . Polymorphism studies show that slow evaporation from ethanol yields a monoclinic (P2₁/c) lattice, whereas fast cooling produces a less stable orthorhombic form.

What strategies mitigate degradation during long-term storage of this compound?

Basic Research Question

  • Storage Conditions : Store in amber vials under argon at -20°C to prevent oxidation.
  • Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical formation.
  • Monitoring : Periodic HPLC analysis (every 6 months) detects degradation products (e.g., hydrolyzed ketone or dechlorinated derivatives) .

How can computational modeling predict the compound’s interaction with biological targets like kinases?

Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to kinase ATP pockets. The chloropyridine group’s hydrophobicity enhances binding affinity (ΔG ≈ -9.5 kcal/mol), while the amino group forms hydrogen bonds with conserved lysine residues (e.g., K72 in EGFR). Pharmacophore mapping identifies the keto group as critical for π-stacking with phenylalanine (e.g., F856). In vitro validation via kinase inhibition assays (IC₅₀: 0.5–2 µM) aligns with computational predictions .

What spectroscopic techniques differentiate this compound from structurally similar chloropyridine derivatives?

Basic Research Question

  • IR Spectroscopy : Distinct C=O stretch at 1680 cm⁻¹ and N-H bends at 1600 cm⁻¹.
  • UV-Vis : λ_max at 265 nm (π→π* transition of the pyridine ring) with a molar absorptivity (ε) of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 185.05) distinguishes it from analogs like 1-(3-chloropyridin-4-yl)ethanone ([M+H]⁺ at m/z 155.58) .

What role does this compound play in synthesizing bioactive heterocycles?

Advanced Research Question
The amino and keto groups enable cyclocondensation reactions. For example, reacting with thiourea in HCl/EtOH yields 2-aminothiazole derivatives (70–85% yield), which show antimicrobial activity (MIC: 8–32 µg/mL against S. aureus). Mechanistic studies (²H NMR kinetic isotope effects) confirm a stepwise pathway: initial imine formation (rate-limiting, k = 0.12 s⁻¹) followed by cyclization .

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